REACTION_CXSMILES
|
[NH3:1].[CH2:2]([O:4][C:5]([C:7]1[CH:8]=[N:9][N:10]([CH2:13]C)[C:11]=1[SH:12])=[O:6])[CH3:3].[OH-:15].[Na+].[O-:17]Cl.[Na+]>>[CH2:2]([O:4][C:5]([C:7]1[CH:8]=[N:9][N:10]([CH3:13])[C:11]=1[S:12]([NH2:1])(=[O:17])=[O:15])=[O:6])[CH3:3] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
aqueous solution
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
ethyl-5-mercapto-1-ethyl-4-pyrazole carboxylate
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C=NN(C1S)CC
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
61 g
|
Type
|
reactant
|
Smiles
|
[O-]Cl.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring vigorously at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
ADDITION
|
Details
|
an aqueous saturated solution of 5.5 g of potassium permanganate was added to the suspension at room temperature
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C=NN(C1S(=O)(=O)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |